molecular formula C29H26N2O5 B606280 BMS-986020 CAS No. 1257213-50-5

BMS-986020

Cat. No.: B606280
CAS No.: 1257213-50-5
M. Wt: 482.5 g/mol
InChI Key: GQBRZBHEPUQRPL-LJQANCHMSA-N
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Description

BMS-986020 is a selective lysophosphatidic acid receptor 1 antagonist. It has been studied for its potential therapeutic effects in various conditions, including idiopathic pulmonary fibrosis and ischemic stroke. The compound has shown promise in clinical trials for its ability to modulate collagen dynamics and provide neuroprotection .

Mechanism of Action

Target of Action

The primary target of BMS-986020 is the lysophosphatidic acid receptor 1 (LPA 1). This receptor plays a crucial role in binding the signaling molecule lysophosphatidic acid . Lysophosphatidic acid is involved in a host of diverse biological functions like cell proliferation, platelet aggregation, smooth muscle contraction, chemotaxis, and tumor cell invasion .

Mode of Action

this compound acts by selectively inhibiting the LPA 1 receptor . This inhibition disrupts the binding of lysophosphatidic acid to the LPA 1 receptor, thereby interfering with the downstream signaling pathways .

Biochemical Pathways

The inhibition of the LPA 1 receptor by this compound affects the extracellular matrix (ECM) composition, resulting in changes to fibroblast activation and migration into the interstitium, collagen accumulation, and stiffening of the lung tissue . This leads to a reduction in fibrogenesis, a process that is crucial in the development of fibrotic diseases .

Pharmacokinetics

It is known that this compound is administered twice daily and has shown significant effects in patients with idiopathic pulmonary fibrosis over a period of 26 weeks . In vitro, this compound has been found to inhibit bile acid and phospholipid transporters, which may reduce bile acid and phospholipid efflux, and alter bile composition and flow .

Result of Action

The action of this compound leads to a significant decrease in the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo in patients with idiopathic pulmonary fibrosis . It also reduces serum ECM-neoepitope biomarkers, which were previously associated with the prognosis of idiopathic pulmonary fibrosis .

Biochemical Analysis

Biochemical Properties

BMS-986020 is a potent G protein-coupled lysophosphatidic acid receptor 1 (LPA1) antagonist . LPA1 is involved in binding the signaling molecule lysophosphatidic acid, which is involved in diverse biological functions such as cell proliferation, platelet aggregation, and smooth muscle contraction .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in patients with IPF, treatment with this compound significantly decreased the slope of forced vital capacity (FVC) decline over 26 weeks compared with placebo . This suggests that this compound can influence cell function and impact cellular metabolism.

Molecular Mechanism

The main mechanism of action of this compound lies in the selective inhibition of the LPA1 receptor . This receptor is involved in binding the signaling molecule lysophosphatidic acid, which in turn is involved in a host of diverse biological functions . By inhibiting this receptor, this compound can exert its effects at the molecular level, including changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in an in vitro fibrogenesis model, this compound potently inhibited LPA1-induced fibrogenesis . This suggests that this compound has long-term effects on cellular function, and these effects can be observed in both in vitro and in vivo studies .

Preparation Methods

The synthetic routes and reaction conditions for BMS-986020 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through organic synthesis methods, involving multiple steps of chemical reactions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

BMS-986020 undergoes various chemical reactions, primarily involving its interaction with lysophosphatidic acid receptors. The compound is known to inhibit lysophosphatidic acid-induced fibrogenesis, which involves complex biochemical pathways . Common reagents and conditions used in these reactions include lysophosphatidic acid and other biochemical agents that modulate receptor activity. The major products formed from these reactions are typically related to the inhibition of fibrogenesis and reduction of extracellular matrix biomarkers .

Comparison with Similar Compounds

BMS-986020 is unique in its selective inhibition of lysophosphatidic acid receptor 1. Similar compounds include other lysophosphatidic acid receptor antagonists, such as:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, efficacy, and safety profiles.

Properties

IUPAC Name

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBRZBHEPUQRPL-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257213-50-5
Record name BMS-986020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257213505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986020
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-986020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CTP01B4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Prepared according to the procedure described in Example 1 for Compound 1 but using racemic 1-phenylethyl alcohol in place of (R)-(+)-1-phenylethyl alcohol.
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Synthesis routes and methods II

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Cc1noc(-c2ccc(-c3ccc(C4(C(=O)OC(C)C)CC4)cc3)cc2)c1NC(=O)OC(C)c1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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